molecular formula C16H20N2O3 B2831089 N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide CAS No. 1423898-50-3

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Numéro de catalogue: B2831089
Numéro CAS: 1423898-50-3
Poids moléculaire: 288.347
Clé InChI: UQLZIMPIUPZTBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide, commonly known as COMT inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Applications De Recherche Scientifique

COMT inhibitor has been widely studied for its potential applications in the treatment of various diseases, including Parkinson's disease, schizophrenia, and chronic pain. In Parkinson's disease, COMT inhibitor is used in combination with levodopa to increase its bioavailability and reduce its side effects. In schizophrenia, COMT inhibitor is used to modulate the activity of dopamine, a neurotransmitter that is implicated in the development of the disease. In chronic pain, COMT inhibitor is used to reduce the levels of catecholamines, which are involved in the transmission of pain signals.

Mécanisme D'action

COMT inhibitor works by inhibiting the activity of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, COMT inhibitor increases the levels of these neurotransmitters in the brain, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of COMT inhibitor are complex and depend on the specific disease being treated. In Parkinson's disease, COMT inhibitor increases the bioavailability of levodopa, which is converted into dopamine in the brain. This leads to an increase in dopamine levels, which can improve the symptoms of the disease, such as tremors and rigidity. In schizophrenia, COMT inhibitor modulates the activity of dopamine, which is believed to be involved in the development of the disease. In chronic pain, COMT inhibitor reduces the levels of catecholamines, which are involved in the transmission of pain signals.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of COMT inhibitor for lab experiments is its specificity for COMT, which allows researchers to selectively modulate the activity of this enzyme without affecting other pathways. Another advantage is its well-established synthesis method, which allows for easy and reproducible production of the compound. However, one limitation of COMT inhibitor is its potential toxicity, which can limit its use in certain experiments.

Orientations Futures

For the study of COMT inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and exploration of its use in combination with other drugs.

Méthodes De Synthèse

The synthesis of COMT inhibitor involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanooxan-4-ylamine to obtain the final product. The synthesis of COMT inhibitor has been extensively studied, and several modifications to the procedure have been proposed to improve its yield and purity.

Propriétés

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-3-4-14(20-2)13(9-12)10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLZIMPIUPZTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.